molecular formula C10H11BrO B8765718 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 32337-86-3

1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8765718
CAS RN: 32337-86-3
M. Wt: 227.10 g/mol
InChI Key: XNPHONZZCGCBTE-UHFFFAOYSA-N
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Description

“1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol” is a chemical compound with the formula C10H11BrO . It is a derivative of tetrahydronaphthalene, which is a class of compounds known as tetralins .


Molecular Structure Analysis

The molecular structure of “1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol” consists of a tetrahydronaphthalene ring substituted at position 2 by a hydroxy group and at position 1 by a bromo group . The empirical formula is C10H11BrO , and the molecular weight is 227.10 .

properties

CAS RN

32337-86-3

Product Name

1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H11BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2

InChI Key

XNPHONZZCGCBTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydro-2-naphthol (2.50 g, 16.9 mmol) in DMF (5 mL), is added dropswise NBS (3.0 g, 16.9 mmol). The solution is stirred at room temperature for 18 h. The mixture is washed with water, extracted with CH2Cl2, dried over MgSO4 and concentrated. The crude material is purified via Biotage, eluting with 5-40% EtOAc/hexanes to afford 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol.
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2.5 g
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3 g
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

An oven dried 1 L round bottom flask was charged with 5,6,7,8-tetrahydro-2-naphthol (4 g, 26.8 mmol) and CCl4 (536 mL). The solution was cooled to 0° C. with an ice bath for 30 minutes, followed by the slow addition of a solution of Br2 (4.28 g, 26.8 mmol) in CCl4 (27 mL). The reaction was stirred at 0° C. for 30 minutes then placed in the freezer at −10° C. for 18 hours. The reaction was then allowed to warm to ambient temperature. TLC shows the reaction complete. The reaction was concentrated in vacuo to give 6.16 g of an ivory laced with dark brown solid. The crude was purified in four batches by Biotage MPLC (120 g columns, 2.5% ethyl acetate). Purification gave 2.83 g (46%) of 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid, 2.28 g (37%) of a mixed fractions (1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol and 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol) and 0.56 g (9%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid.
Quantity
4 g
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reactant
Reaction Step One
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536 mL
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4.28 g
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27 mL
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